N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-difluorophenyl)thiourea
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a difluorophenyl group, all connected through a thiourea linkage. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(3,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4S/c18-12-3-1-11(2-4-12)9-24-10-14(8-21-24)23-17(25)22-13-5-6-15(19)16(20)7-13/h1-8,10H,9H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKFECQRFSYNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=S)NC3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiourea Linkage: The final step involves the reaction of the chlorobenzyl-pyrazole intermediate with 3,4-difluorophenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)thiourea: Lacks the pyrazole ring but shares the thiourea linkage.
N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)urea: Similar structure but with a urea linkage instead of thiourea.
N-(4-chlorobenzyl)-N’-(3,4-difluorophenyl)hydrazine: Contains a hydrazine linkage instead of thiourea.
Uniqueness
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-difluorophenyl)thiourea is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for drug development and material science research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
